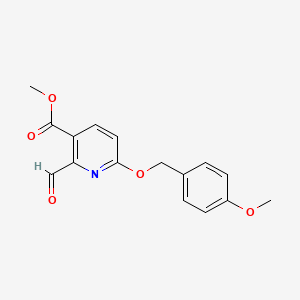
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.
Propriétés
Formule moléculaire |
C12H12N4O2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18) |
Clé InChI |
NYDDIYTYVHBBGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)




![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)





